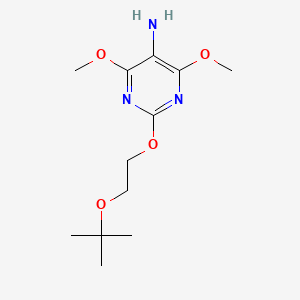
2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine is an organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butoxyethoxy and dimethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of tert-Butoxyethoxy Group: The tert-butoxyethoxy group is introduced through an etherification reaction. This can be achieved by reacting the intermediate compound with tert-butyl bromoacetate in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.
Substitution: The tert-butoxyethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various alkoxy-substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for interactions with biological macromolecules, which can lead to the discovery of new drugs or biochemical tools.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in drug development and pharmacology.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism by which 2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine: Similar structure but with a butoxyethoxy group instead of tert-butoxyethoxy.
2-(2-Methoxyethoxy)-4,6-dimethoxypyrimidin-5-amine: Similar structure but with a methoxyethoxy group.
2-(2-Ethoxyethoxy)-4,6-dimethoxypyrimidin-5-amine: Similar structure but with an ethoxyethoxy group.
Uniqueness
2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine is unique due to the presence of the tert-butoxyethoxy group, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
918444-87-8 |
|---|---|
Formule moléculaire |
C12H21N3O4 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
4,6-dimethoxy-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyrimidin-5-amine |
InChI |
InChI=1S/C12H21N3O4/c1-12(2,3)19-7-6-18-11-14-9(16-4)8(13)10(15-11)17-5/h6-7,13H2,1-5H3 |
Clé InChI |
SXSRFXILHAMHJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCOC1=NC(=C(C(=N1)OC)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


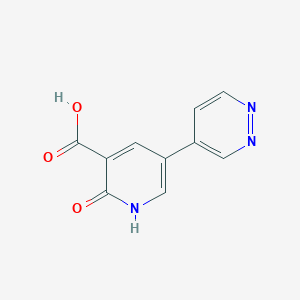
![[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate](/img/structure/B12925044.png)
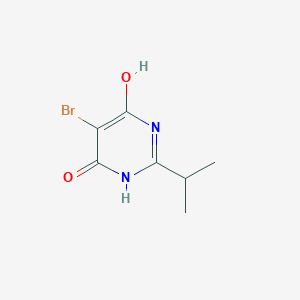
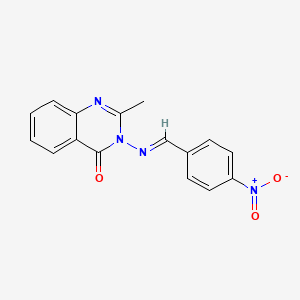
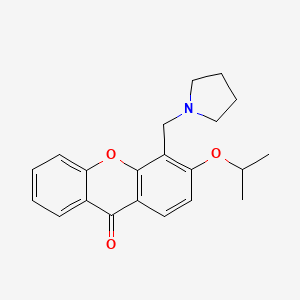

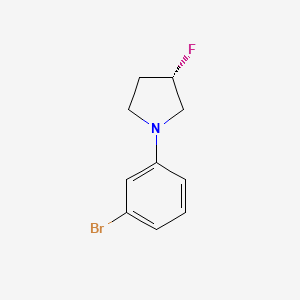

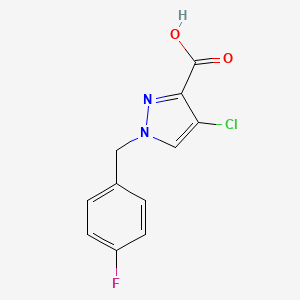
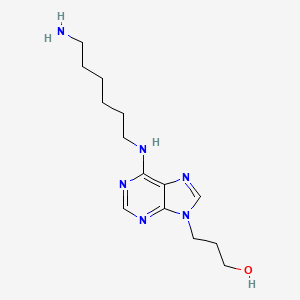
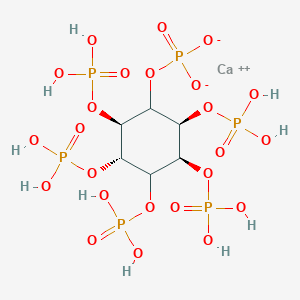


![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
